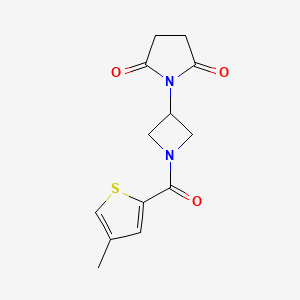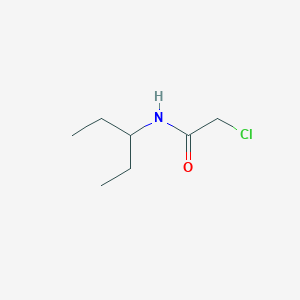![molecular formula C27H23N3O6 B2939103 N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-06-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging Applications
A study by Dollé et al. (2008) discussed the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the importance of incorporating fluorine-18 for in vivo imaging. The research emphasized the synthesis of derivatives like DPA-714 for their potential in radioligand applications, demonstrating the significance of chemical modifications in enhancing imaging capabilities for biological research and medical diagnostics (Dollé et al., 2008).
Anticancer Activity
Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. The study aimed to discover new anticancer agents by testing synthesized compounds on 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition. This research exemplifies the approach of modifying molecular structures to enhance anticancer activity, offering insights into drug discovery and development processes (Al-Sanea et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 2-(2-aminoacetamido)-4-methoxyphenol in the presence of a coupling agent. The resulting intermediate is then subjected to N-acylation with acetic anhydride to yield the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "2-(2-aminoacetamido)-4-methoxyphenol", "Coupling agent (e.g. EDC, DCC)", "Acetic anhydride", "Solvents (e.g. DMF, DMSO, CHCl3)" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1 equiv.) and 2-(2-aminoacetamido)-4-methoxyphenol (1.2 equiv.) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, DCC) (1.2 equiv.). Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 2: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. CHCl3). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude intermediate.", "Step 3: Dissolve the crude intermediate in a suitable solvent (e.g. CHCl3) and add acetic anhydride (1.2 equiv.). Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the intermediate.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. CHCl3). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate). Collect the desired fractions and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |
Número CAS |
877657-06-2 |
Nombre del producto |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Fórmula molecular |
C27H23N3O6 |
Peso molecular |
485.496 |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O6/c1-16-8-10-17(11-9-16)30-26(32)25-24(19-6-4-5-7-21(19)36-25)29(27(30)33)15-23(31)28-20-13-12-18(34-2)14-22(20)35-3/h4-14H,15H2,1-3H3,(H,28,31) |
Clave InChI |
UQQBQKHAJOIMEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=C(C=C(C=C5)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2939022.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)
![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)

![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)
![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)
![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)

![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)